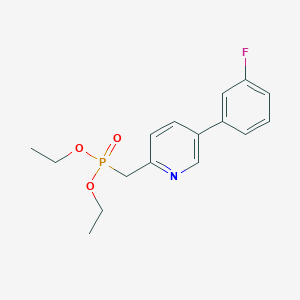

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

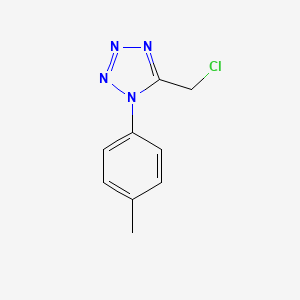

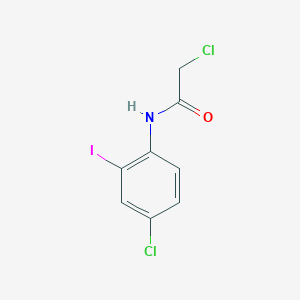

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is an organic compound with the molecular formula C16H19FNO3P . It has a molecular weight of 323.3 . It is also known as DFPM.

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium carbonate in 2-methylpropyl acetate and water at 70 - 80℃ for 3 hours . The reaction mixture is then cooled to 25° C. and filtered to remove the Pd/C catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine . The InChI Code is 1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 2.85 .科研应用

Herbicidal Activity

Diethyl phosphonate derivatives have been explored for their herbicidal activities. Xiao, Li, and Shi (2008) synthesized a derivative, diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, demonstrating potent herbicidal activity against monocotyledonous and dicotyledonous plants, suggesting potential as herbicides (Xiao, Li, & Shi, 2008).

Anticorrosion Properties

Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been studied for their anticorrosion properties. Moumeni et al. (2020) investigated these compounds as corrosion inhibitors for carbon steel in hydrochloric acid, showing promising results (Moumeni et al., 2020).

Biological Properties and Anticancer Activity

Diethyl phosphonates have also been examined for their biological properties. Ivanov et al. (2013) reported the synthesis of diethyl(N-arylaminocarbonyl)methyl phosphonates with low toxicity and the ability to penetrate cells. One compound showed inhibitory effects on M. tuberculosis in vitro (Ivanov et al., 2013). Additionally, Prasad et al. (2013) synthesized diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates, showing potential as anti-breast cancer agents (Prasad et al., 2013).

Plant Growth Regulation

Diethyl phosphonates have been used to develop plant growth regulators. Altug et al. (2018) synthesized thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives, with one compound significantly enhancing biomass and chlorophyll content in tomato and common bean plants (Altug et al., 2018).

Synthesis and Characterization

The synthesis and structural characterization of diethyl phosphonates are fundamental for their applications. Ouahrouch et al. (2013, 2014) reported the crystal structures of diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, contributing to the understanding of their molecular properties (Ouahrouch et al., 2013) (Ouahrouch et al., 2014).

Safety And Hazards

性质

IUPAC Name |

2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOPYWOLIYKTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate | |

CAS RN |

380894-77-9 |

Source

|

| Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2452968.png)

![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)

![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)

![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)